14-Deoxomyriocin

Descripción

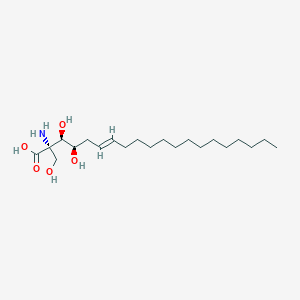

14-Deoxomyriocin is a structural analog of myriocin (ISP-1), a sphingoid base-derived fungal metabolite first isolated from Isaria sinclairii. It is characterized by the absence of a hydroxyl group at the C14 position compared to myriocin, resulting in the chemical structure (2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid . This modification was engineered to explore structure-activity relationships (SAR) in immunosuppressive sphingolipid analogs. This compound exhibits potent immunosuppressive activity by inhibiting serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis . Preclinical studies highlight its efficacy in suppressing T-cell proliferation and mixed lymphocyte reactions (MLR) at nanomolar concentrations, albeit with reduced potency compared to myriocin .

Propiedades

Fórmula molecular |

C21H41NO5 |

|---|---|

Peso molecular |

387.6 g/mol |

Nombre IUPAC |

(E,2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)icos-6-enoic acid |

InChI |

InChI=1S/C21H41NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(24)19(25)21(22,17-23)20(26)27/h14-15,18-19,23-25H,2-13,16-17,22H2,1H3,(H,26,27)/b15-14+/t18-,19+,21+/m1/s1 |

Clave InChI |

IRBUWHNHRNBYPA-QRPXNZHTSA-N |

SMILES isomérico |

CCCCCCCCCCCCC/C=C/C[C@H]([C@@H]([C@@](CO)(C(=O)O)N)O)O |

SMILES canónico |

CCCCCCCCCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O |

Sinónimos |

(2S,3R,4R)-(E)-2-amino-3,4-dihydroxy-2-hydroxymethyleicos-6-enoic acid 14-deoxomyriocin |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The immunosuppressive activity of 14-Deoxomyriocin is contextualized against its parent compound (myriocin) and other synthetic derivatives. Key analogs include:

Key Findings

Positional Hydroxyl Groups :

- The C3 and C4 hydroxyl groups are critical for SPT inhibition. Removal of the C14 hydroxyl (as in this compound) reduces potency 12.5-fold compared to myriocin but retains significant activity, suggesting C14 is less critical than C3/C4 .

- Epimerization at C2 (2-epi-myriocin) drastically weakens activity, highlighting the stereochemical necessity of the 2S configuration .

Alkyl Chain and Double Bond Geometry: The E configuration of the C6-C7 double bond in this compound optimizes membrane integration and SPT binding. The Z isomer (Z-14-Deoxomyriocin) shows 10-fold lower activity due to steric hindrance . Shortening the alkyl chain (nor-deoxomyriocins) reduces hydrophobicity, impairing cellular uptake and target engagement .

Therapeutic Potential: this compound’s reduced cytotoxicity compared to myriocin makes it a safer candidate for in vivo applications, though its lower potency limits clinical translation . Myriocin derivatives inspired the development of FTY720 (fingolimod), a clinically approved multiple sclerosis drug, underscoring the pharmacological relevance of this compound class .

Research Implications and Limitations

- Optimal activity requires a balance of stereochemistry, chain length, and hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.